6,6-dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one
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Overview
Description
6,6-Dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one is a heterocyclic compound that features a fused ring system containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6,6-dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a suitable amine with a carbonyl compound in the presence of an acid catalyst. Industrial production methods may involve optimized conditions to maximize yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
6,6-Dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include acids, bases, and specific solvents to control the reaction environment. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6,6-Dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 6,6-dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 6,6-dimethyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one include other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
What sets this compound apart is its unique fused ring structure, which imparts specific chemical and biological properties .
Properties
IUPAC Name |
6,6-dimethyl-5,7,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-9(2)4-3-7-5-12-8(11)10(7)6-9/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJHGVNHWACVRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2COC(=O)N2C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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